

RS-25344 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: RS-25344 hydrochloride

Cat. No.: B1663703

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For Researchers, Scientists, and Drug Development Professionals

Abstract

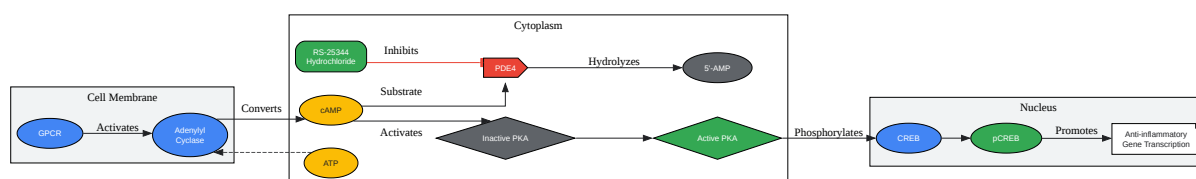
RS-25344 hydrochloride is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By preventing the degradation of cAMP, **RS-25344 hydrochloride** modulates various cellular pathways, leading to a broad spectrum of anti-inflammatory and other physiological effects. This technical guide provides an in-depth overview of the mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to the study of **RS-25344 hydrochloride**. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

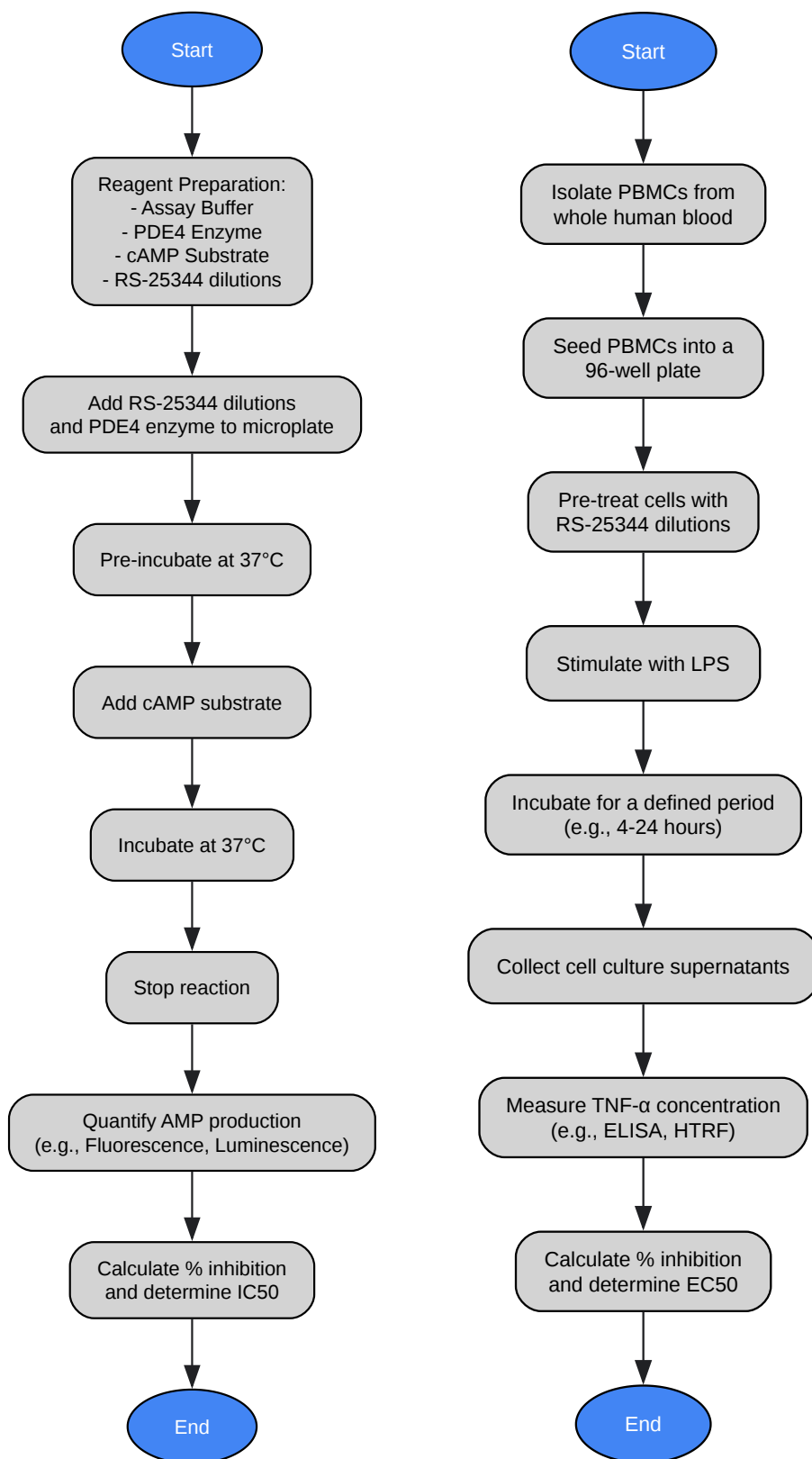
Core Mechanism of Action: PDE4 Inhibition

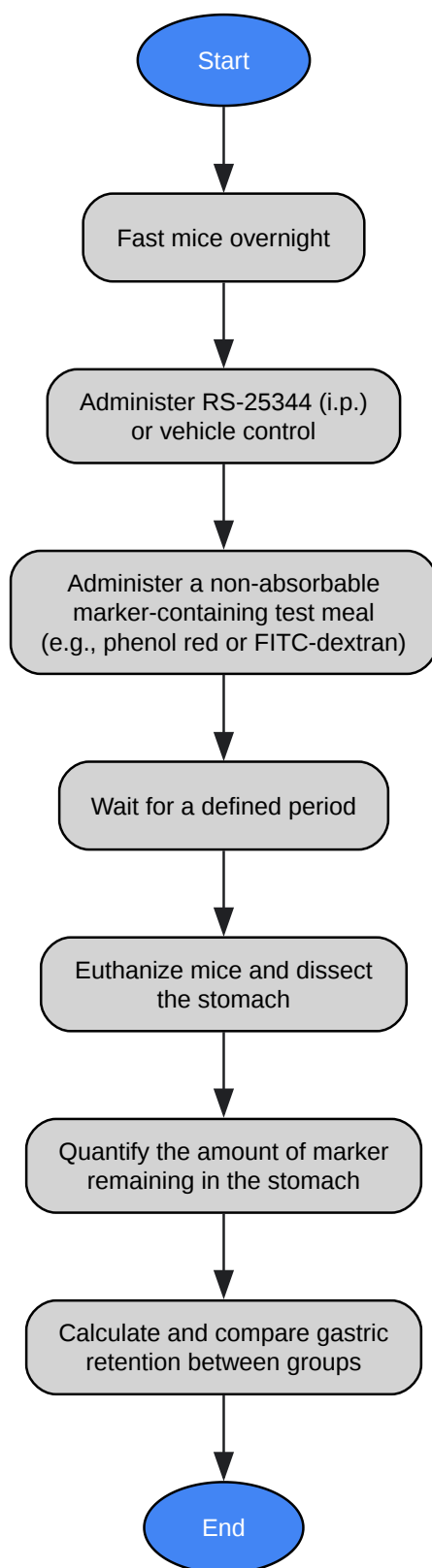
Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling cascade. It specifically hydrolyzes cAMP to adenosine 5'-monophosphate (5'-AMP), thus terminating its signaling activity. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). This cascade ultimately leads to the modulation of gene expression, particularly the suppression of pro-inflammatory mediators.

RS-25344 hydrochloride exerts its effects by selectively inhibiting PDE4, thereby increasing intracellular cAMP concentrations. This mechanism underlies its potent anti-inflammatory

properties and other observed physiological activities.







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